4-Nitrobenzoyl J acid chemical structure and physical properties
4-Nitrobenzoyl J acid chemical structure and physical properties
An In-depth Technical Guide to 4-Nitrobenzoyl J Acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Nitrobenzoyl J acid (CAS No. 132-88-7), a specialized chemical intermediate of significant interest in pharmaceutical research and materials science. We will delve into its core chemical structure, physicochemical properties, a validated synthesis protocol with mechanistic insights, and key analytical characterization techniques. Furthermore, this document explores its applications as a strategic building block in drug development and other advanced chemical syntheses, concluding with essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile compound.
Core Chemical Identity and Structure
4-Nitrobenzoyl J acid is a complex naphthalene derivative. Its structure is characterized by a J acid (4-hydroxy-7-aminonaphthalene-2-sulfonic acid) core that is acylated at the amino group with a 4-nitrobenzoyl moiety. This unique combination of a sulfonic acid group, a hydroxyl group, an amide linkage, and a nitroaromatic system imparts a distinctive set of properties and reactivity.
The systematic IUPAC name for this compound is 4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid [1].
Common synonyms include:
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4-Nitrobenzoyl J acid
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4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid[1]
The structure integrates three key functional domains:
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Naphthalene-2-sulfonic Acid Core : This part of the molecule provides high polarity and aqueous solubility[1].
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Hydroxyl Group (-OH) : Located at the C4 position, this group can participate in hydrogen bonding and potential metal chelation[1].
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4-Nitrobenzoyl Amide Moiety : The amide linkage connects the J acid core to the 4-nitrobenzoyl group. The strong electron-withdrawing nature of the para-nitro group makes the benzoyl portion highly electrophilic[1].
Structural Diagram
Caption: Chemical structure of 4-Nitrobenzoyl J acid.
Physicochemical and Spectroscopic Properties
A summary of the key identifiers and physicochemical properties of 4-Nitrobenzoyl J acid is provided below for quick reference.
| Property | Value | Reference |
| CAS Number | 132-88-7 | [1] |
| Molecular Formula | C₁₇H₁₂N₂O₇S | [1] |
| Molecular Weight | 388.35 g/mol | [1] |
| Appearance | Expected to be a solid powder. | Inferred |
| Solubility | Soluble in organic solvents such as chloroform and methanol; less soluble in water. | [1] |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[O-] | [1] |
| InChI Key | YKEZWGMBLVPRBW-UHFFFAOYSA-N | [1] |
Spectroscopic Data (Predicted)
While experimental spectra are best obtained on a specific batch, predicted nuclear magnetic resonance (NMR) and infrared (IR) data provide a valuable reference for characterization.
| Technique | Predicted Data | Reference |
| ¹H NMR | 4-Nitrobenzoyl aromatic H: 8.30–8.45 ppm (AA'BB' system); Amide N-H: ~11.0 ppm (exchangeable) | [1] |
| ¹³C NMR | Carbonyl (C=O): 165–168 ppm; Nitrobenzoyl C1: 148–150 ppm; C2/C6: 128–130 ppm; Naphthalene C-OH: 160–162 ppm | [1] |
| IR Spectroscopy | Carbonyl (C=O) stretch: ~1700 cm⁻¹; Nitro (N=O) stretches: ~1500 cm⁻¹ | [1] |
Synthesis and Mechanistic Insights
The synthesis of 4-Nitrobenzoyl J acid is achieved via the nucleophilic acyl substitution reaction between J acid (4-hydroxy-7-aminonaphthalene-2-sulfonic acid) and 4-nitrobenzoyl chloride. The amino group on the J acid acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride.
Causality in Experimental Design
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Choice of Reagents : 4-Nitrobenzoyl chloride is an ideal acylating agent due to the high reactivity of the acid chloride, which is further enhanced by the electron-withdrawing nitro group[2]. J acid provides the core structure with a nucleophilic amino group.
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Reaction Conditions : The reaction is typically carried out in a basic aqueous medium. The base (e.g., sodium carbonate or sodium hydroxide) serves two critical purposes: it deprotonates the sulfonic acid and phenolic hydroxyl groups to improve solubility in water, and it neutralizes the HCl gas that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol: Synthesis of 4-Nitrobenzoyl J Acid
Materials:
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J acid (4-hydroxy-7-aminonaphthalene-2-sulfonic acid)
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4-Nitrobenzoyl chloride
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Sodium Carbonate (Na₂CO₃)
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Hydrochloric Acid (HCl), concentrated
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Deionized Water
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Ice
Procedure:
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Dissolution of J Acid : In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve one molar equivalent of J acid in a 10% aqueous solution of sodium carbonate. The amount of solution should be sufficient to fully dissolve the J acid. Cool the resulting solution to 0-5 °C in an ice bath.
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Preparation of Acylating Agent : Separately, dissolve 1.05 molar equivalents of 4-nitrobenzoyl chloride in a minimal amount of a suitable water-miscible solvent like acetone or tetrahydrofuran.
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Acylation Reaction : Add the 4-nitrobenzoyl chloride solution dropwise to the cold, stirring J acid solution over a period of 60-90 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
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Reaction Completion : After the addition is complete, allow the mixture to stir for an additional 2-3 hours while maintaining the cold temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
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Product Precipitation : Once the reaction is complete, slowly acidify the reaction mixture by adding concentrated hydrochloric acid until the pH reaches approximately 1-2. This will protonate the sulfonic acid and precipitate the product.
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Isolation and Purification : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and any remaining acid.
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Drying : Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-Nitrobenzoyl J acid.
Applications in Research and Drug Development
4-Nitrobenzoyl J acid is not typically an active pharmaceutical ingredient (API) itself but serves as a valuable intermediate and building block in organic synthesis.
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Pharmaceutical Intermediates : Its structure is well-suited for creating more complex molecules. The nitro group can be readily reduced to an amine, providing a new site for further chemical modification. This makes it a strategic precursor in the synthesis of various drug candidates[1].
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Dye and Pigment Industry : Naphthalene-based compounds are foundational in the dye industry. The specific chromophoric and auxochromic groups in 4-Nitrobenzoyl J acid make it a candidate for developing specialized dyes.
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Material Science : The compound's unique electronic properties, conferred by the nitroaromatic system, make it of interest for research into novel polymers and functional materials[1].
Safety, Handling, and Storage
Hazard Assessment
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4-Nitrobenzoyl chloride (Precursor) : Corrosive. Reacts with water, releasing toxic gas[3]. Causes severe skin burns and eye damage.
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J Acid (Precursor) : May cause skin and eye irritation.
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4-Nitrobenzoyl J acid (Product) : As an aromatic nitro compound and sulfonic acid derivative, it should be handled as a potential irritant. The hazards associated with long-term exposure have not been fully evaluated.
Recommended Handling Procedures
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Personal Protective Equipment (PPE) : Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
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Ventilation : All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.
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Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases[4].
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Spill Response : In case of a spill, contain the material, prevent it from entering waterways, and clean up using appropriate absorbent materials. Do not use water for cleaning up spills involving the 4-nitrobenzoyl chloride precursor[5].
Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from moisture and incompatible substances.
References
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Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrohippuric acid. Retrieved from [Link]
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ChemBK. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrobenzoyl chloride.
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Chemsrc. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-nitro-. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Nitrobenzoyl Chloride: A Versatile Reagent for Chemical Innovation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Indian Journal of Chemistry. (1986). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
- J-GLOBAL. (n.d.). 4-Nitrobenzene(14C)carboxylic acid.
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ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
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PubMed. (2024). Synthesis and characterization of 4-nitro benzaldehyde with ZnO-based nanoparticles for biomedical applications. Retrieved from [Link]
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MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
